molecular formula C10H10F3NO B2724688 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 449-85-4

3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B2724688
CAS No.: 449-85-4
M. Wt: 217.191
InChI Key: WABCIIFXOCZRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,4-oxazine ring. The structure includes a methyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzoxazine core. This compound is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active benzoxazine derivatives, such as the Levofloxacin precursor (4e, 7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine) . Its synthesis often employs chemoenzymatic strategies, such as asymmetric bioreduction using ADH-A or evo-1.1.200 enzymes, achieving high enantiopurity (91% yield for (S)-enantiomer) .

Properties

IUPAC Name

3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-6-5-15-9-3-2-7(10(11,12)13)4-8(9)14-6/h2-4,6,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABCIIFXOCZRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449-85-4
Record name 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-Methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS No. 449-85-4) is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10_{10}H10_{10}F3_{3}NO
  • Molecular Weight : 217.19 g/mol
  • Structure : The compound features a trifluoromethyl group and a benzoxazine ring, which contribute to its unique biological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds within the benzoxazine class. For instance, a study on C-3 tethered 2-oxo-benzo[1,4]oxazines demonstrated significant antioxidant activity through various assays such as DPPH and FRAP . Although specific data on this compound is limited, its structural similarities suggest potential antioxidant properties.

Antimicrobial Activity

The antimicrobial efficacy of related benzoxazine derivatives has been documented. For example, compounds with trifluoromethyl groups have shown enhanced activity against Gram-positive bacteria . The presence of electron-withdrawing groups like trifluoromethyl often correlates with increased antimicrobial potency .

Compound Activity MIC (μg/mL)
This compoundAntimicrobial (predicted)TBD
Related BenzoxazinesVarious bacterial strains3.125 - 6.25

Cytotoxicity Studies

Cytotoxicity assessments using non-cancerous cell lines have indicated that many benzoxazine derivatives exhibit low toxicity levels at concentrations up to 250 μg/mL . This suggests that this compound may also possess a favorable safety profile for further development.

The biological mechanisms underlying the activity of benzoxazines often involve:

  • Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.

Molecular docking studies have been employed to elucidate these mechanisms further. For instance, interactions with key amino acids in target proteins have been observed in related compounds .

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of benzoxazine derivatives were synthesized and evaluated for their bioactivity. The findings indicated that modifications in the molecular structure significantly influenced their biological efficacy .
  • Thrombin Inhibition : Some benzoxazine derivatives have been shown to inhibit thrombin and glycoprotein IIb/IIIa receptors, suggesting potential applications in anticoagulation therapy .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxazine compounds can inhibit the growth of various bacteria and fungi.

  • Case Study : A study published in RSC Advances demonstrated that synthesized compounds with oxazine structures showed effective antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .

Anticancer Activity

The compound's structural features may also contribute to its potential as an anticancer agent. In vitro studies have reported that certain derivatives can induce apoptosis in cancer cells.

  • Case Study : In a study focusing on 1,3,4-Oxadiazoles, compounds containing trifluoromethyl groups were evaluated for their cytotoxic effects on glioblastoma cell lines. The results indicated significant cell apoptosis and reduced viability in treated cells .

Polymer Chemistry

The incorporation of trifluoromethyl groups into polymer matrices has been explored for enhancing thermal stability and chemical resistance.

  • Application : this compound can be used as a monomer or additive in the synthesis of high-performance polymers that require specific thermal and mechanical properties.

Pesticide Development

The unique properties of this compound make it a candidate for developing novel agrochemicals.

  • Research Findings : Studies have indicated that similar compounds can act as effective herbicides or insecticides due to their ability to disrupt biological pathways in pests .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial activity against bacteriaRSC Advances
Anticancer propertiesPMC Article
Materials SciencePolymer additive for thermal stabilitySigma-Aldrich
AgrochemicalsDevelopment of novel pesticidesBidepharm

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of benzoxazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties/Activities Synthesis Yield Reference
3-Methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine 3-CH₃, 6-CF₃ Precursor to Levofloxacin; high enantiopurity in chemoenzymatic synthesis 85–91%
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-OCH₃ Structural analog with moderate similarity (0.79); used in lignin biorefining 79–90%
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine 8-Br Intermediate for 4-benzyl derivatives; synthesized via NaH-mediated alkylation Not reported
6-Ethyl-8-methoxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine 6-C₂H₅, 8-OCH₃, 4-C₆H₄-OCH₃ High-yield synthesis (77–90%); confirmed by ¹H/¹³C NMR; potential CNS activity 77–90%
2,4-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 2-CH₃, 4-CH₃ Scaffold for thrombin inhibitors; loss of activity in triazolopyridazine derivatives Not reported
8-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid 8-NO₂, 6-COOH Nitration product; confirmed by IR, NMR, and LC/MS Not reported

Key Observations

Trifluoromethyl Group Impact : The -CF₃ group at the 6-position enhances metabolic stability and lipophilicity, making the compound a viable drug precursor . In contrast, 7-methoxy analogs exhibit lower similarity (0.79) but are valuable in lignin-derived amine synthesis .

Substituent Position :

  • 6-Position : Electron-withdrawing groups (e.g., -CF₃, -Br) improve electrophilic reactivity. Bromo derivatives serve as intermediates for further functionalization .
  • 8-Position : Nitro or methoxy groups influence electronic properties and binding affinity. For example, 8-nitro derivatives are precursors to carboxylic acid-functionalized analogs .

Biological Activity: Thrombin Inhibition: 2,4-Dimethyl derivatives exhibit dual thrombin inhibitory and fibrinogen receptor antagonistic activities, but these properties are lost when the benzamidine group is replaced with triazolopyridazine . CNS Potential: Fluorophenyl-substituted analogs (e.g., 4-(3-fluorophenyl)-8-methoxy-6-propyl derivatives) show promise in targeting 5-HT₆ and GABA-A receptors for depression treatment .

Preparation Methods

Physical and Chemical Properties

3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b]oxazine possesses distinctive physical and chemical properties that influence its preparation methods and purification protocols. Understanding these properties is essential for developing effective synthetic strategies.

Structural Identification

Parameter Value
CAS Number 449-85-4
IUPAC Name 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Molecular Formula C₁₀H₁₀F₃NO
Molecular Weight 217.19 g/mol
InChI InChI=1S/C10H10F3NO/c1-6-5-15-9-3-2-7(10(11,12)13)4-8(9)14-6/h2-4,6,14H,5H2,1H3
InChI Key WABCIIFXOCZRCM-UHFFFAOYSA-N
SMILES CC1COC2=C(N1)C=C(C=C2)C(F)(F)F

The compound features a benzoxazine core with a trifluoromethyl group at the 6-position and a methyl substituent at the 3-position, creating a unique electronic environment that influences its reactivity patterns.

Physical Properties

Property Specification
Physical Form Powder
Color Not specified in literature
Storage Temperature Room temperature (RT)
Standard Purity 95%
Solubility Limited data available
Stability Stable under normal conditions

The compound is typically stored at room temperature and is available commercially as a powder with 95% purity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs.

General Synthetic Approaches for Benzoxazine Derivatives

Several established synthetic pathways exist for the preparation of benzoxazine derivatives. These general approaches can be adapted for the specific synthesis of 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b]oxazine.

Condensation of o-Aminophenols with Carbonyl Compounds

One of the most common approaches for synthesizing benzoxazine derivatives involves the condensation reaction between appropriately substituted o-aminophenols and carbonyl compounds. For trifluoromethyl-substituted benzoxazines, this typically requires:

  • Selection of a suitable trifluoromethyl-substituted o-aminophenol as the starting material
  • Condensation with appropriate carbonyl compounds to form the oxazine ring
  • Reduction or further functionalization to introduce the required substituents

This method is particularly valuable for constructing the heterocyclic benzoxazine core with controlled stereochemistry at the 3-position.

Intramolecular Cyclization of N-(2-Haloethyl)anilines

Another important synthetic route involves:

  • Preparation of N-(2-haloethyl)aniline derivatives with appropriate substitution patterns
  • Intramolecular cyclization via nucleophilic substitution to form the benzoxazine ring
  • Further functionalization to introduce the methyl group at the 3-position

This approach typically requires careful control of reaction conditions to achieve selective cyclization and minimize side reactions.

Transition Metal-Catalyzed Coupling Reactions

Recent advancements in synthetic methodologies have employed transition metal-catalyzed approaches:

  • Palladium-catalyzed cross-coupling reactions to construct the carbon framework
  • Copper-catalyzed C-O and C-N bond formations
  • Late-stage functionalization to introduce the trifluoromethyl group

These approaches often provide more selective and milder conditions, especially for introducing the trifluoromethyl group at specific positions.

Specific Synthetic Routes for 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b]oxazine

Based on available literature and analogous preparations, the following specific synthetic routes can be proposed for the preparation of 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b]oxazine.

From Trifluoromethyl-Substituted o-Aminophenol Derivatives

This approach begins with 2-amino-4-(trifluoromethyl)phenol as the key starting material:

  • Protection of the amino group with an appropriate protecting group
  • Alkylation with 2-bromopropanoic acid or its derivatives
  • Reduction of the carboxylic acid to the corresponding alcohol
  • Intramolecular cyclization to form the benzoxazine ring
  • Deprotection to yield the desired product

The cyclization step typically requires optimization to achieve good yields and selectivity.

Through Functionalization of Preformed Benzoxazine Scaffold

This approach begins with a simpler benzoxazine scaffold:

  • Synthesis of 3,4-dihydro-2H-benzo[b]oxazine
  • Introduction of the trifluoromethyl group at the 6-position using appropriate trifluoromethylating reagents
  • Methylation at the 3-position using suitable alkylating agents

Optimized Preparation Procedure

Based on the available synthetic approaches and literature precedent, the following optimized procedure is proposed for the laboratory-scale preparation of 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b]oxazine.

Materials and Reagents

Reagent Quantity Purity
2-Amino-4-(trifluoromethyl)phenol 1.0 equivalent >98%
2-Bromopropanoic acid 1.2 equivalents >97%
Sodium borohydride 2.0 equivalents >98%
Boron trifluoride etherate 0.2 equivalents >98%
Triethylamine 2.5 equivalents >99%
Tetrahydrofuran (THF) Solvent Anhydrous
Dichloromethane Solvent Anhydrous
Methanol Solvent Anhydrous
Sodium sulfate As needed Anhydrous
Silica gel For chromatography 60-120 mesh

Step-by-Step Synthetic Procedure

N-(4-Trifluoromethyl-2-hydroxyphenyl)-2-bromopropanamide Formation
  • Dissolve 2-amino-4-(trifluoromethyl)phenol (5.0 g, 28.4 mmol) in anhydrous THF (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and cooling apparatus.
  • Cool the solution to 0-5°C under nitrogen atmosphere.
  • Add triethylamine (7.9 mL, 56.8 mmol) dropwise while maintaining the temperature below 5°C.
  • Add 2-bromopropanoyl bromide (3.6 mL, 34.1 mmol) dropwise over 30 minutes while maintaining the temperature below 5°C.
  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Quench the reaction with water (50 mL) and extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography to obtain the intermediate N-(4-trifluoromethyl-2-hydroxyphenyl)-2-bromopropanamide.
Reduction and Cyclization
  • Dissolve the intermediate (4.0 g) in anhydrous THF (40 mL) in a 250 mL round-bottom flask.
  • Cool the solution to 0°C under nitrogen atmosphere.
  • Add sodium borohydride (2.15 g, 56.8 mmol) portionwise over 30 minutes.
  • Add boron trifluoride etherate (0.7 mL, 5.7 mmol) dropwise at 0°C.
  • Allow the reaction mixture to warm to room temperature and stir for 8 hours.
  • Monitor the reaction progress by TLC.
  • Carefully quench the reaction with saturated ammonium chloride solution (30 mL).
  • Extract with ethyl acetate (3 × 50 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography to obtain 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b]oxazine.

Purification and Characterization

The crude product can be purified using column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient). The purified compound should be characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
  • Mass Spectrometry (MS)
  • Infrared (IR) spectroscopy
  • Elemental analysis
  • Melting point determination

The expected spectroscopic data should match the reported values for authentic samples of 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b]oxazine.

Alternative Synthetic Approaches

While the procedure outlined above represents a practical approach for laboratory-scale synthesis, alternative methods may offer advantages for specific applications or scale-up considerations.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of benzoxazine derivatives:

  • Combine 2-amino-4-(trifluoromethyl)phenol and 2-bromopropanoic acid in a suitable solvent in a microwave reaction vessel.
  • Irradiate with microwaves (250 W) at 120°C for 30 minutes.
  • Process and purify as described previously.

This approach can reduce reaction times from hours to minutes while maintaining or improving yields.

One-Pot Synthesis from Simple Precursors

A streamlined one-pot approach can be employed:

  • React 2-amino-4-(trifluoromethyl)phenol with acetaldehyde in the presence of a reducing agent.
  • Add a suitable base to promote cyclization in the same reaction vessel.
  • Purify the final product through appropriate methods.

This approach minimizes isolation of intermediates, potentially improving overall efficiency.

Enzymatic Approaches

Biocatalytic methods using appropriate enzymes can offer stereoselective routes to chiral benzoxazine derivatives:

  • Employ appropriate enzymes for selective reduction of key intermediates.
  • Use enzyme-catalyzed cyclization to form the benzoxazine ring with high stereoselectivity.

Though challenging, this approach can offer significant advantages for producing enantiomerically pure compounds with pharmaceutical applications.

Scale-Up Considerations and Industrial Synthesis

Transitioning from laboratory-scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and economic viability.

Key Scale-Up Challenges

Challenge Mitigation Strategy
Exothermic reactions Implement controlled addition rates and efficient cooling systems
Hazardous reagents Replace with safer alternatives where possible
Solvent selection Optimize for environmental impact and recovery
Purification methods Develop crystallization protocols instead of chromatography
Reaction monitoring Implement in-process controls and analytical methods

Careful heat management is particularly important during the reduction step with sodium borohydride, which can generate significant heat on larger scales.

Continuous Flow Processing

Continuous flow chemistry offers several advantages for the industrial synthesis of 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b]oxazine:

  • Better heat management and mixing
  • Improved safety profile for hazardous reagents
  • Enhanced process control and reproducibility
  • Reduced reaction times and higher throughput
  • Simplified scale-up without reactor redesign

This approach is particularly suitable for the reduction and cyclization steps, where precise temperature control is critical.

Analytical Methods and Quality Control

Ensuring consistent quality requires robust analytical methods for characterization and purity assessment.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) offers a powerful tool for purity determination:

  • Column: C18 reversed-phase
  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
  • Detection: UV at 254 nm and 280 nm
  • Temperature: 30°C
  • Flow rate: 1.0 mL/min

This method allows detection of impurities at levels below 0.1% and quantification of the active pharmaceutical ingredient (API) content.

Spectroscopic Characterization

Comprehensive spectroscopic analysis provides structural confirmation:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for methyl, methylene, and aromatic protons with characteristic coupling patterns
  • ¹³C NMR: Signals for all carbon atoms, including characteristic quartet for the trifluoromethyl carbon
  • ¹⁹F NMR: Single signal for the trifluoromethyl group
  • IR: Characteristic bands for C-F stretching, C-O-C stretching, and N-H stretching
  • HRMS: Molecular ion peak corresponding to C₁₀H₁₀F₃NO

These methods collectively provide confirmation of the structure and purity of the synthesized compound.

Q & A

Basic Research Question

  • ¹H/¹⁹F NMR : Essential for confirming the trifluoromethyl group’s presence and substitution pattern. Quantitative ¹⁹F NMR (as in ) resolves purity issues caused by fluorine-containing byproducts .
  • X-ray crystallography : Resolves stereochemical ambiguities in the dihydrooxazine ring (e.g., used this to confirm the benzoxazine scaffold’s conformation) .
  • HPLC-MS : Detects impurities below 0.1% using C18 columns and acetonitrile/water gradients .

How can researchers resolve contradictions in spectroscopic data for substituted benzoxazine derivatives?

Advanced Research Question
Contradictions often arise from dynamic processes (e.g., ring puckering) or solvent effects. Methodological approaches include:

  • Variable-temperature NMR : Identifies conformational exchange broadening signals (e.g., -100°C to 50°C in DMSO-d₆) .
  • DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate structures .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions .

What computational methods predict the reactivity of the trifluoromethyl group in this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites on the trifluoromethyl group .
  • Molecular Dynamics (MD) : Simulates solvation effects on CF₃ group reactivity in polar aprotic solvents .
  • Docking Studies : Predict binding affinities in biological targets (e.g., kinases) by modeling CF₃ interactions with hydrophobic pockets .

How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–80°C for 1–4 weeks. Monitor degradation via HPLC .
  • LC-MS/MS : Identifies degradation products (e.g., hydrolysis of the oxazine ring) .
  • Kinetic Modeling : Fits degradation data to zero/first-order models to estimate shelf-life .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods due to potential volatile byproducts (e.g., trifluoroacetic acid) .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

What strategies are used to evaluate this compound’s potential as a kinase inhibitor in drug discovery?

Advanced Research Question

  • In Vitro Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, BRAF) using ADP-Glo™ kits .
  • SAR Studies : Modify the methyl or trifluoromethyl groups to correlate structural changes with activity .
  • Cellular Uptake Studies : Use fluorescent analogs to track intracellular localization via confocal microscopy .

How can researchers address low yields during the final cyclization step of the synthesis?

Advanced Research Question

  • Catalyst Screening : Test alternatives like FeCl₃ or ZnCl₂, which may reduce side reactions .
  • Microwave-Assisted Synthesis : Shortens reaction time (e.g., 30 minutes at 100°C) and improves yield by 15–20% .
  • Protecting Groups : Temporarily protect reactive amines or hydroxyls to prevent premature cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.